molecular formula C17H19NO3S B2991578 Methyl 2-(2,4-dimethylbenzamido)-4,5-dimethylthiophene-3-carboxylate CAS No. 896616-46-9

Methyl 2-(2,4-dimethylbenzamido)-4,5-dimethylthiophene-3-carboxylate

Cat. No. B2991578
CAS RN: 896616-46-9
M. Wt: 317.4
InChI Key: RZTIMPZHBXMOAF-UHFFFAOYSA-N
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Description

Benzamides, which are amides derived from benzoic acid, are widely used in the pharmaceutical, paper, and plastic industries, and also as an intermediate product in the synthesis of therapeutic agents . They are often synthesized through direct condensation of benzoic acids and amines .


Synthesis Analysis

The synthesis of benzamide derivatives is often performed through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, mild, and highly efficient .


Molecular Structure Analysis

The molecular structure of benzamides and similar compounds can be confirmed by their physicochemical properties and spectroanalytical data such as NMR and IR .


Chemical Reactions Analysis

Benzamides and similar compounds can undergo various chemical reactions. For example, aldehydes are readily oxidized to carboxylic acids, whereas ketones resist oxidation .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can vary. For example, 2,4-Dimethylbenzoic acid is a solid with a boiling point of 267 °C/727 mmHg and a melting point of 124-126 °C .

Scientific Research Applications

Antibacterial and Antifungal Activities

The study of thiophene derivatives, including structures similar to Methyl 2-(2,4-dimethylbenzamido)-4,5-dimethylthiophene-3-carboxylate, has shown promising antibacterial and antifungal activities. These compounds exhibit significant biological activity due to their molecular conformation, which is stabilized by intramolecular hydrogen bonds, enhancing their interaction with biological targets. The research highlights the potential of these compounds in developing new antimicrobial agents (Vasu et al., 2003).

Synthesis and Chemical Reactions

Innovative synthetic pathways for thiophene derivatives have been developed, offering efficient and economical routes to produce compounds with potential pharmaceutical applications. One such method involves the ring opening of methyl 3-amino-6-aryl-4-oxo-4H-thieno[3,2-c]pyran-2-carboxylates, leading to the synthesis of tetrasubstituted thiophenes. These methodologies underscore the versatility and potential of thiophene derivatives in various chemical syntheses and applications (S. Sahu et al., 2015).

Electrochemical Properties

The electrochemical behavior of thiophene derivatives has been studied, revealing insights into their reduction mechanisms and potential applications in electrochemical devices. Research on methyl 3-halo-1-benzothiophene-2-carboxylates, for example, provides a deeper understanding of the electron transfer processes and highlights the influence of molecular structure on electrochemical properties. This knowledge is essential for designing compounds with specific electrochemical characteristics (Michal Rejňák et al., 2004).

Photochemical Degradation

The study of photochemical degradation of crude oil components, including benzothiophene derivatives, offers insights into the environmental fate of these compounds. Understanding the degradation pathways and products is crucial for assessing the environmental impact of oil spills and developing strategies for remediation. Research indicates that oxidation and ring-opening reactions are significant pathways in the photochemical degradation of these compounds (J. Andersson et al., 1996).

Antimicrobial Activity and Molecular Docking

Thiophene derivatives have been evaluated for their antimicrobial activity, with some compounds showing higher efficacy than reference drugs. Molecular docking studies have provided insights into the interactions between these compounds and bacterial targets, helping to understand their mechanism of action and guiding the design of more potent antimicrobial agents (M. Ghorab et al., 2017).

Mechanism of Action

Target of Action

The primary target of Methyl 2-(2,4-dimethylbenzamido)-4,5-dimethylthiophene-3-carboxylate is the human PPARgamma . Peroxisome proliferator-activated receptor gamma (PPARgamma) is a nuclear receptor that plays a crucial role in the regulation of cellular differentiation, development, and metabolism .

Mode of Action

This compound acts as an agonist at human PPARgamma . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, Methyl 2-(2,4-dimethylbenzamido)-4,5-dimethylthiophene-3-carboxylate binds to PPARgamma, activating the receptor and leading to changes in gene expression .

Biochemical Pathways

The activation of PPARgamma by this compound can affect various biochemical pathways. PPARgamma is involved in the regulation of fatty acid storage and glucose metabolism. When activated, it enhances the transcription of insulin-responsive genes, leading to improved insulin sensitivity .

Result of Action

The activation of PPARgamma by Methyl 2-(2,4-dimethylbenzamido)-4,5-dimethylthiophene-3-carboxylate can lead to a variety of cellular effects. These include increased insulin sensitivity and regulation of fatty acid storage and glucose metabolism . These effects could potentially be beneficial in the treatment of conditions like diabetes and metabolic syndrome.

Safety and Hazards

The safety and hazards of similar compounds can also vary. For example, benzaldehyde is classified as a combustible liquid that causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions in the study of benzamides and similar compounds could involve the development of new molecules with novel modes of action to treat microbial infections and cancer . Additionally, the American Chemical Society’s Green Chemistry Institute Pharmaceutical Round Table has identified that amide formation avoiding poor atom economy reagents is a priority area of research in the pharmaceutical industry .

properties

IUPAC Name

methyl 2-[(2,4-dimethylbenzoyl)amino]-4,5-dimethylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3S/c1-9-6-7-13(10(2)8-9)15(19)18-16-14(17(20)21-5)11(3)12(4)22-16/h6-8H,1-5H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZTIMPZHBXMOAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)NC2=C(C(=C(S2)C)C)C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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